molecular formula C7H6FNO3 B151165 (2-Fluoro-5-nitrophenyl)methanol CAS No. 63878-73-9

(2-Fluoro-5-nitrophenyl)methanol

Cat. No.: B151165
CAS No.: 63878-73-9
M. Wt: 171.13 g/mol
InChI Key: IFIOUOYJVOSTFH-UHFFFAOYSA-N
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Description

(2-Fluoro-5-nitrophenyl)methanol is an organic compound with the molecular formula C7H6FNO3 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Fluoro-5-nitrophenyl)methanol can be synthesized through the reduction of 2-fluoro-5-nitrobenzaldehyde. The reaction typically involves the use of sodium borohydride (NaBH4) as the reducing agent in a methanol solvent. The reaction is carried out at 0°C and then allowed to warm to room temperature. After completion, the reaction mixture is acidified, and the product is extracted and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-nitrophenyl)methanol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 2-Fluoro-5-aminophenylmethanol.

    Oxidation: 2-Fluoro-5-nitrobenzoic acid.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-5-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-nitrophenyl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-nitrobenzaldehyde: Precursor in the synthesis of (2-Fluoro-5-nitrophenyl)methanol.

    2-Fluoro-5-aminophenylmethanol: Reduction product of this compound.

    2-Fluoro-5-nitrobenzoic acid: Oxidation product of this compound.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(2-fluoro-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIOUOYJVOSTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403284
Record name (2-fluoro-5-nitrophenyl)methanol
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Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63878-73-9
Record name 2-Fluoro-5-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63878-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-fluoro-5-nitrophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoro-5-nitrophenyl)methanol
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Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-5-nitro-benzaldehyde (1000 mg, 5.91 mmoles) in MeOH (10 mL) was added NaBH4 (182 mg, 4.82 mmoles). The reaction mixture was stirred for 3 h at 0° C. The reaction mixture was acidified with HCl 1M until pH4, concentrated. 50 mL of water was added and the compound was extracted with Et2O. The organic layer was dried over MgSO4, filtered, evaporated. Expected compound was obtained as a pale yellow solid (1007 mg, 99% yield). mp=62-64° C. 1H NMR (300 MHz, CDCl3) δ8.43; (dd, 6-CH, J=6.2 Hz and 2.9 Hz, 1H), 8.19; (ddd, J=9 Hz, 4.5 Hz and 2.9 Hz, 1H), 7.20; (dd, J=9.0 Hz and 9.0 Hz, 1H), 4.85; (d, J=3.6 Hz, 2H), 2.12; (s large, 1H). 13C NMR (75 MHz, CDCl3) δ125.0; (CH, d, J=10.0 Hz), 124.7; (CH, d, J=6.9 Hz), 116.2; (CH, d, J=23.6 Hz), 58.2; (CH2).
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-5-nitro-benzoic acid (2.9 g, 15.7 mmol) in THF (20 ml) was slowly added 1M BH3.THF (30 ml, 30 mmol) at 0° C. The reaction mixture was stirred at rt overnight, quenched carefully with MeOH until no H2 evolution, evaporated and redissolved in MeOH, evaporated again to give 394A (2.7 g, 100%) as a yellow solid.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods III

Procedure details

Sodium borohydride (15.0 g, 0.397 mol) was added portionwise to a 0° C. solution of 2-fluoro-5-nitrobenzaldehyde (82.4 g, 0.487 mol) in anhydrous methanol (1 L). The reaction mixture was stirred at 0° C. for 0.5 hours and was quenched by adding 1N hydrochloric acid solution (500 mL), which resulted in a pH range of between 4 and 5. The product, which precipitated out when methanol was removed, was collected by filtration. To obtain additional product, the filtrate was extracted with ether (4×500 mL). The ether layer was washed with brine and dried to give crude material which was combined with the other material and recrystallized from ethyl acetate in petroleum ether to give 1-fluoro-2-hydroxymethyl-4-nitrobenzene (69.4 g, 0.406 mol, 83%, mp 50°-53° C.). This material was dissolved in ethyl acetate (1 L) and treated with stannous chloride dihydrate (451 g, 1.99 mol) at reflux temperature for 24 hours. The reaction mixture was poured into ice water (1.5 L), basified using 2.5N sodium hydroxide solution to pH 9, and extracted with ethyl acetate (4×1 L), which was washed with brine and dried. Removal of ethyl acetate gave 3-hydroxymethyl-4-fluoroaniline (34.2 g, 60%, mp 80°-84° C.; Tani et al., Chem. Pharm. Bull. 30, 3530, 1982: mp 95°-98° C.).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
82.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

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